Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The asymmetric synthesis of structurally similar compounds involves key steps such as diastereoselective reduction and efficient isomerization under basic conditions. For instance, the synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for nociceptin antagonists, demonstrates the complexity and efficiency required in these processes (H. Jona et al., 2009).
Molecular Structure Analysis
The molecular structure of cyclic amino acid esters and related compounds can be elucidated through techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, indicative of the complexity of such molecules (T. Moriguchi et al., 2014).
Chemical Reactions and Properties
The compound and its analogs participate in various chemical reactions, including intramolecular lactonization, regioselective alkylation, and Curtius rearrangement. These reactions are pivotal for generating structures with high biological activity and specificity (Kim Huard et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can significantly influence their reactivity and utility in synthesis. X-ray crystallography provides detailed information on molecular and crystal structure, critical for understanding the compound's behavior in various chemical environments (C. Mamat et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity under different conditions, stability, and interaction with various reagents, are essential for the compound's application in synthesis. Studies on similar compounds have shown that modifications at the molecular level can significantly alter their chemical behavior, providing insights into the design of new compounds with desired properties (R. Freund & W. Mederski, 2000).
Scientific Research Applications
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
A study detailed the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting a novel synthetic strategy that incorporates a tert-butyl pyrazolospirolactam core. This approach is pivotal for generating potent analogues of ACC inhibitors, emphasizing the compound's significance in medicinal chemistry (Huard et al., 2012).
Molecular Structure Characterization
Another study synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, demonstrating the value of structural determination via single crystal X-ray diffraction analysis. This work underscores the importance of precise structural characterization in developing novel compounds (Moriguchi et al., 2014).
Synthesis of Substituted Piperidines
Research on tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate introduced a new scaffold for substituted piperidines, vital for pharmacological studies. The study showcases how innovative synthetic methods can pave the way for the development of new therapeutic agents (Harmsen et al., 2011).
Nociceptin Antagonists Intermediate
A practical asymmetric synthesis method was developed for a crucial intermediate in nociceptin antagonists' synthesis. This work highlights the synthesis's efficiency and practicality, providing a pathway for large-scale production of enantiomerically pure compounds (Jona et al., 2009).
Synthesis of 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives
A method for preparing tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates demonstrates the versatility of these compounds in synthesizing derivatives relevant to biochemistry and pharmaceuticals. This study emphasizes the compounds' role as building blocks in synthetic organic chemistry (Marin et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMIQWNSSBRSLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594227 |
Source
|
Record name | tert-Butyl 3-amino-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |
CAS RN |
185527-11-1 |
Source
|
Record name | tert-Butyl 3-amino-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.